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molecular formula C9H10Cl2O2 B8643731 2-(2,6-Dichloro-4-methylphenoxy)ethanol CAS No. 921630-64-0

2-(2,6-Dichloro-4-methylphenoxy)ethanol

Cat. No. B8643731
M. Wt: 221.08 g/mol
InChI Key: LZHCEVNRXVOGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799805B2

Procedure details

In a three-necked flask equipped with a gas droplet counter and an efficient cooling system, a mixture of 2,6-dichloro-p-cresol (20.0 g, 113 mmol), [1,3]dioxolan-2-one (9.95 g, 113 mmol) and imidazole (115 mg, 1.70 mmol) was heated to 160° C. for 25 h. The mixture was allowed to cool to rt. Purification by FC (Et2O/heptane 1.1) yielded the title compound (18.7 g, 75%). LC-MS: tR=0.88 min.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
115 mg
Type
catalyst
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([Cl:9])[CH:5]=[C:4]([CH3:10])[CH:3]=1.[O:11]1[CH2:15][CH2:14]OC1=O>N1C=CN=C1>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:10])[CH:5]=[C:6]([Cl:9])[C:7]=1[O:8][CH2:14][CH2:15][OH:11]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC(=CC(=C1O)Cl)C
Name
Quantity
9.95 g
Type
reactant
Smiles
O1C(OCC1)=O
Name
Quantity
115 mg
Type
catalyst
Smiles
N1C=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-necked flask equipped with a gas droplet counter
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
Purification by FC (Et2O/heptane 1.1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCO)C(=CC(=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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